molecular formula C11H16N6O B3880250 N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine

N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine

Cat. No.: B3880250
M. Wt: 248.28 g/mol
InChI Key: AQWVCPASEUSNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole is a five-membered heterocyclic compound that contains three nitrogen atoms. It’s known for its broad range of chemical and biological properties, making it an important component in the development of new drugs . Derivatives of 1,2,4-triazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of a suitable primary amine . The specific synthesis process can vary depending on the desired derivative and the substituents being introduced into the triazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, depending on the substituents present in the molecule . For instance, some derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For instance, NMR spectroscopy can be used to analyze the hydrogen and carbon atoms in the molecule .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on the specific derivative and its biological activity. For example, some derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific derivative. Some derivatives have shown promising cytotoxic activity against cancer cells, while demonstrating very weak cytotoxic effects toward normal cells .

Future Directions

The exploration of novel nitrogen-rich heterocyclic compounds, including 1,2,4-triazole derivatives, is of importance in the field of energetic materials . Furthermore, due to their wide range of biological activities, 1,2,4-triazole derivatives continue to be a focus in the development of new drugs .

Properties

IUPAC Name

N-[1-(2-ethyl-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-4-17-11(14-7-15-17)8(2)16-9-5-10(18-3)13-6-12-9/h5-8H,4H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWVCPASEUSNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(C)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
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N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine

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